molecular formula C19H22N4OS B10995552 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone

Cat. No.: B10995552
M. Wt: 354.5 g/mol
InChI Key: LMDVWMAVIDFPKO-UHFFFAOYSA-N
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Description

1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring and a pyrrole group

Preparation Methods

The synthesis of 1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrrole rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets in the body. The benzisothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity, while the pyrrole group contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE lies in its combination of the benzisothiazole, piperazine, and pyrrole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(2,5-dimethylpyrrol-1-yl)ethanone

InChI

InChI=1S/C19H22N4OS/c1-14-7-8-15(2)23(14)13-18(24)21-9-11-22(12-10-21)19-16-5-3-4-6-17(16)25-20-19/h3-8H,9-13H2,1-2H3

InChI Key

LMDVWMAVIDFPKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)C

Origin of Product

United States

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